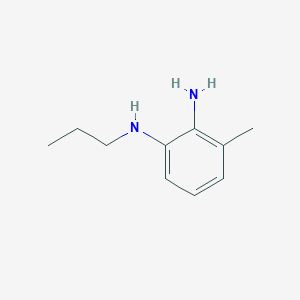

3-Methyl-N-1-propyl-benzene-1,2-diamine

Description

Contextual Significance of ortho-Phenylenediamines in Organic Chemistry Research

The significance of ortho-phenylenediamines (OPDs) in organic synthesis is well-established. Their ability to condense with a variety of dicarbonyl compounds, aldehydes, and carboxylic acid derivatives provides a straightforward route to important heterocyclic systems such as benzimidazoles, quinoxalines, and 1,5-benzodiazepines. wikipedia.orgsigmaaldrich.com These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, benzimidazoles are key components in a number of commercial herbicides. wikipedia.org Furthermore, OPDs act as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org The reactivity of the aromatic ring itself is also of interest, as it can undergo electrophilic substitution reactions, although the high reactivity of the amino groups often requires protective strategies. ncert.nic.in

Scope and Academic Relevance of 3-Methyl-N-1-propyl-benzene-1,2-diamine as a Model System

While the parent ortho-phenylenediamine is extensively studied, substituted derivatives like this compound offer a more nuanced platform for chemical investigation. The presence of a methyl group on the aromatic ring and a propyl group on one of the nitrogen atoms introduces asymmetry and modulates the electronic and steric properties of the molecule.

The methyl group, being an electron-donating group, is expected to increase the electron density of the aromatic ring, potentially influencing the regioselectivity of further substitution reactions. The N-propyl group, on the other hand, introduces steric bulk around one of the amino groups and affects its nucleophilicity. This makes this compound an interesting model system for studying the interplay of these substituent effects on the reactivity of the ortho-phenylenediamine core. Its CAS number is 1072928-81-4. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-7-12-9-6-4-5-8(2)10(9)11/h4-6,12H,3,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJHIVVKIHJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Methyl N 1 Propyl Benzene 1,2 Diamine and Analogs

Direct Synthesis Approaches

Direct synthesis methods offer efficient routes to N-substituted o-phenylenediamines by either building the diamine core first and adding the alkyl group, or by forming the complete substituted nitroaromatic precursor before a final reduction step.

Reduction of Nitroaromatic Precursors

A primary and industrially significant method for synthesizing aromatic amines is the reduction of corresponding nitroaromatic compounds. nih.gov For the target molecule, this would involve the reduction of a precursor such as N-propyl-3-methyl-2-nitroaniline.

Catalytic hydrogenation stands out as a common and effective technique. google.comyoutube.com This process typically employs a metal catalyst and a source of hydrogen to reduce the nitro group (-NO₂) to a primary amine (-NH₂).

Key Methodologies:

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the reducing agent in the presence of a catalyst. nih.gov A range of catalysts are effective, including those based on palladium, platinum, nickel, or ruthenium. google.comnih.gov Modern advancements have introduced highly dispersed palladium nanoparticles and specialized ruthenium complexes that show high activity and selectivity under mild conditions. nih.govrsc.org

Catalytic Transfer Hydrogenation (CTH): Considered a more environmentally friendly and safer alternative to using flammable hydrogen gas, CTH utilizes hydrogen donor molecules. nih.gov Common donors include hydrazine (B178648) hydrate, ammonium (B1175870) formate, or isopropanol. nih.govacs.org

Process Optimization: A significant challenge in industrial-scale hydrogenation is the potential accumulation of thermally unstable arylhydroxylamine intermediates. google.com To mitigate this risk and prevent the formation of unwanted azo or azoxy byproducts, catalytic amounts of vanadium compounds can be added to the reaction. google.comgoogle.com This addition ensures a faster and more complete hydrogenation, leading to a purer final product. google.comgoogle.com

| Catalytic System | Reducing Agent | Key Features | Reference |

| Noble Metals (Pd, Pt) / Ni / Co | Hydrogen Gas (H₂) | Widely used industrial method. Potential for hydroxylamine (B1172632) accumulation. | google.comyoutube.com |

| Vanadium Compound Additive | Hydrogen Gas (H₂) | Prevents accumulation of hydroxylamine intermediates, improving purity and safety. | google.comgoogle.com |

| Pd/C Catalyst | Ammonium Formate | Functions as an in situ hydrogen donor in a transfer hydrogenation process. | acs.org |

| Ruthenium Complexes | Hydrogen Gas (H₂) | Modern catalyst exhibiting high activity in aqueous media. | nih.gov |

| Palladium Nanoparticles | Hydrogen Gas (H₂) | Highly dispersed nanoparticles show efficient catalytic performance. | rsc.org |

Alkylation Reactions of Benzene-1,2-diamines

An alternative direct approach begins with a pre-existing diamine, such as 3-methylbenzene-1,2-diamine, followed by the introduction of the N-propyl group. nih.govbldpharm.com

Direct alkylation using propyl halides is often avoided because it is difficult to control and can easily lead to multiple alkylations, producing undesired secondary and tertiary amines. masterorganicchemistry.com Reductive amination, also known as reductive alkylation, provides a much more controlled and selective method for mono-N-alkylation. acs.orgmasterorganicchemistry.com This one-pot reaction converts a carbonyl group and an amine into a substituted amine via an imine intermediate. organic-chemistry.orgwikipedia.org

Reductive Amination Process:

Imine Formation: 3-Methylbenzene-1,2-diamine is reacted with propanal. The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming an unstable imine intermediate.

In Situ Reduction: The C=N double bond of the imine is immediately reduced to a C-N single bond by a reducing agent present in the reaction mixture. masterorganicchemistry.com This avoids the need to isolate the intermediate imine. acs.org

A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and desired reaction conditions.

| Reducing Agent | Typical Conditions | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or water, often with an acid catalyst. | A common, effective reagent, though less selective than other borohydrides. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions. | Selectively reduces imines in the presence of aldehydes, preventing side reactions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-protic solvents. | A mild and general reducing agent; an alternative to NaBH₃CN to avoid cyanide waste. | masterorganicchemistry.comorganic-chemistry.org |

| Pd/C with H₂ or H-donor | Aqueous 2-propanol, room temperature. | Catalytic method that provides excellent yields of the mono-alkylated product. | acs.org |

Multi-Step Synthetic Pathways and Route Optimization

A logical multi-step synthesis for 3-Methyl-N-1-propyl-benzene-1,2-diamine would involve a strategic sequence of alkylation and reduction steps. Based on established syntheses of analogous compounds, a highly effective route would be: patsnap.comgoogle.com

Starting Material: The synthesis begins with o-nitroaniline.

Methylation: The first step is the methylation of o-nitroaniline to produce N-methyl-o-nitroaniline. google.com This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. patsnap.com

Reduction: The nitro group of N-methyl-o-nitroaniline is then reduced to an amine to yield N-methyl-o-phenylenediamine. patsnap.comgoogle.com This reduction can be carried out using methods like catalytic hydrogenation with a Pd/C catalyst or with reduced iron powder in acetic acid. patsnap.com

For the specific target, this compound, a plausible optimized pathway would be:

N-propylation of a Nitroaniline: Start with 2-methyl-6-nitroaniline, which is the precursor to 3-methylbenzene-1,2-diamine. nih.gov Perform a selective reductive amination with propanal on the existing amino group to form N-propyl-2-methyl-6-nitroaniline . This order is crucial; performing the alkylation while the nitro group is present prevents side reactions on the second amine that would be present if the reduction was done first.

Nitro Group Reduction: The final step is the reduction of the nitro group on N-propyl-2-methyl-6-nitroaniline using a method described in section 2.1.1, such as catalytic hydrogenation, to yield the final product, This compound .

This strategic ordering of reactions is a key aspect of route optimization, ensuring high selectivity and preventing the formation of complex product mixtures. azom.com

Green Chemistry Approaches in Diamine Synthesis

Modern synthetic chemistry places a strong emphasis on green chemistry principles, which aim to design processes that are safer, more energy-efficient, and generate less waste. Several of these principles can be applied to the synthesis of this compound.

Use of Aqueous Media: Water is an ideal green solvent. Research has shown that water can be an excellent medium for reactions involving o-phenylenediamines, often improving reaction efficiency and selectivity while simplifying the work-up procedure compared to organic solvents. rsc.org

Safer Hydrogen Sources: As mentioned previously, catalytic transfer hydrogenation (CTH) avoids the use of high-pressure hydrogen gas, making the process inherently safer. nih.gov

Sustainable Reagents: A notable green innovation is the use of glycerol, a renewable and non-toxic byproduct of biodiesel production, as the hydrogen source for the reductive N-alkylation of nitro compounds. acs.org This approach can accomplish both the reduction of the nitro group and the N-alkylation in a single, sustainable step. acs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions like reductive amination are highly atom-economical as they reduce the number of steps and purification processes required. acs.org

Solvent-Free Reactions: Performing reactions in a solid state without any solvent is another effective green strategy that eliminates solvent waste. researchgate.net

| Green Strategy | Description | Application in Diamine Synthesis | Reference |

| Aqueous Solvent | Replacing volatile organic solvents with water. | Water can be used as a medium for reactions involving o-phenylenediamine, improving selectivity and simplifying purification. | rsc.org |

| Catalytic Transfer Hydrogenation | Using hydrogen donors (e.g., ammonium formate) instead of H₂ gas. | Provides a safer method for the reduction of nitroaromatic precursors. | nih.govacs.org |

| Renewable Reagents | Employing sustainable materials like glycerol. | Glycerol can serve as the hydrogen source for the reductive amination of nitro compounds. | acs.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reductive amination allows for the formation and reduction of the imine intermediate in the same vessel, improving efficiency. | acs.orgwikipedia.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Pd/C-catalyzed reductive amination can proceed smoothly at room temperature. | acs.org |

Reactions Involving Amine Functionalities

The reactivity of this compound is significantly influenced by its two distinct amine groups. The primary amine (-NH2) and the secondary N-propylamine (-NH-CH2CH2CH3) group exhibit different steric and electronic properties, leading to selectivity in their reactions.

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. wikipedia.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base. wikipedia.org

The reaction is generally catalyzed by acid and involves the reversible formation of an imine. nih.gov The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org In the case of this compound, the primary amine is more likely to react than the sterically more hindered secondary amine.

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(phenylmethylidene)-3-methyl-N'-propyl-benzene-1,2-diamine |

| Acetone | N-(propan-2-ylidene)-3-methyl-N'-propyl-benzene-1,2-diamine |

| Salicylaldehyde | 2-(((2-amino-3-methyl-6-(propylamino)phenyl)imino)methyl)phenol |

Note: The table presents plausible products based on established chemical principles.

o-Phenylenediamines are classic precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activity. nih.gov The reaction of this compound with carboxylic acids or their derivatives (such as aldehydes, nitriles, or orthoesters) can lead to the formation of substituted benzimidazoles.

The cyclization involves the condensation of both amine groups with a single carbon source. For instance, reaction with an aldehyde first forms a Schiff base with the primary amine, which is then followed by an intramolecular nucleophilic attack by the secondary amine and subsequent aromatization to the benzimidazole (B57391) ring system. nih.gov Due to the unsymmetrical nature of this compound, a mixture of two regioisomeric benzimidazole products is possible.

The synthesis of N-substituted benzimidazoles can be achieved through various methods, including oxidative cyclocondensation and intermolecular N-arylation. nih.gov Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines to form fused benzimidazoles. rsc.org

Table 2: Potential Benzimidazole Products from Cyclization Reactions

| Reagent | Potential Benzimidazole Product(s) |

| Formic Acid | 4-Methyl-1-propyl-1H-benzo[d]imidazole and 7-Methyl-1-propyl-1H-benzo[d]imidazole |

| Acetic Anhydride (B1165640) | 2,4-Dimethyl-1-propyl-1H-benzo[d]imidazole and 2,7-Dimethyl-1-propyl-1H-benzo[d]imidazole |

| Benzaldehyde | 2-Phenyl-4-methyl-1-propyl-1H-benzo[d]imidazole and 2-Phenyl-7-methyl-1-propyl-1H-benzo[d]imidazole |

Note: The formation of specific isomers depends on the reaction conditions and the directing effects of the substituents.

Both amino groups in this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. ncert.nic.in They can participate in nucleophilic substitution reactions, such as acylation and alkylation.

Acylation, the reaction with acid chlorides or anhydrides, typically occurs readily at the primary amine under basic conditions to form an amide. mdpi.com Selective acylation of the primary amine is generally favored due to its lower steric hindrance compared to the N-propyl substituted secondary amine. However, with more reactive acylating agents or harsher conditions, di-acylation can occur.

Alkylation with alkyl halides can lead to further substitution on the amine nitrogens. The primary amine can be successively alkylated to a secondary and then a tertiary amine. The secondary amine can be alkylated to a tertiary amine. Over-alkylation can lead to the formation of quaternary ammonium salts. ncert.nic.in The relative reactivity of the two amino groups towards alkylation will depend on steric factors and the specific reaction conditions employed.

Aromatic Ring Functionalization and Electrophilic Substitution

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups and the methyl group. libretexts.orgmsu.edu These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

The directing effects of the substituents determine the position of substitution. Both amino groups and the methyl group are ortho, para-directors. libretexts.org In this molecule, the positions ortho and para to the strongly activating amino groups will be the most favored sites for electrophilic attack. The interplay of the directing effects of the three groups can lead to a mixture of products.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the presence of the basic amino groups can complicate these reactions by coordinating with the Lewis acid catalyst.

The precise regiochemical outcome will be a complex function of the steric hindrance around each potential site of substitution and the electronic activation provided by the substituents.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions of this compound is crucial for controlling the product distribution and optimizing reaction conditions.

The mechanism for Schiff base formation begins with the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine or hemiaminal. wikipedia.org Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond (iminium ion) followed by deprotonation yields the final Schiff base.

The cyclization to form benzimidazoles from o-phenylenediamines and aldehydes is believed to proceed through the initial formation of a Schiff base at the more reactive primary amine. nih.gov This is followed by an intramolecular cyclization where the lone pair of the secondary amine attacks the imine carbon. The resulting intermediate then undergoes a 1,3-proton shift, followed by an elimination of a water molecule (or another small molecule depending on the reagent) to afford the aromatic benzimidazole ring.

In electrophilic aromatic substitution , the mechanism involves the attack of the electron-rich aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The positive charge in this intermediate is delocalized over the ring. The stability of this intermediate is enhanced by the electron-donating substituents. The reaction is completed by the loss of a proton from the carbon atom that was attacked by the electrophile, with a base in the reaction mixture abstracting the proton to restore the aromaticity of the ring. libretexts.orglibretexts.org

Strategies for Analytical Derivatization

There is no published research detailing analytical derivatization strategies specifically for this compound. However, the parent structure, o-phenylenediamine, and its other derivatives are well-known derivatizing agents. They are frequently used in analytical chemistry to react with α-dicarbonyl compounds, such as α-ketoacids, to form highly fluorescent quinoxaline (B1680401) derivatives. up.pt This reaction allows for sensitive detection in chromatographic methods.

Another common strategy for amines involves acylation with reagents like pentafluoropropionic acid anhydride (PFPA) or heptafluorobutyric acid anhydride (HFBA) to create derivatives suitable for gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) with enhanced volatility and detectability. osha.govnih.gov

Application in Chromatographic and Spectrometric Analysis

No literature exists that applies chromatographic or spectrometric analysis methods using derivatized forms of this compound.

Theoretically, derivatives of this compound could be analyzed as follows:

High-Performance Liquid Chromatography (HPLC): If used as a derivatizing agent to react with analytes like α-ketoacids, the resulting fluorescent quinoxaline derivatives could be separated via reversed-phase HPLC and quantified with a fluorescence detector. up.pt

Gas Chromatography-Mass Spectrometry (GC-MS): Acylated derivatives of the compound could be analyzed by GC-MS, a technique that provides both separation and structural identification. osha.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is a powerful tool. nih.gov Isotope dilution methods, where a labeled internal standard is synthesized, could provide precise quantification. nih.gov

The table below illustrates potential, though currently undocumented, analytical derivatization reactions for this compound based on established methods for similar amines.

| Derivatization Strategy | Reagent Example | Potential Product | Analytical Technique |

| Acylation | Pentafluoropropionic anhydride (PFPA) | N,N'-bis(pentafluoroacyl) derivative | GC-MS, LC-MS/MS |

| Condensation | α-Ketoacid (e.g., Pyruvic acid) | Quinoxaline derivative | HPLC with Fluorescence Detection |

Synthesis of Advanced Derivatives for Specific Research Purposes

There are no published reports on the synthesis of advanced derivatives from this compound for any specific research purpose. Substituted benzene-1,2-diamines are valuable precursors for synthesizing a wide range of heterocyclic compounds, including benzimidazoles and benzotriazoles, which have applications in materials science and medicinal chemistry. mdpi.com For instance, N-substituted o-phenylenediamines can undergo cyclization to form materials for organic electronic devices or be incorporated into organocatalysts. mdpi.com However, the application of this compound in these synthetic routes has not been explored in the available literature.

No Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found on the coordination chemistry of the compound this compound. This includes a lack of information regarding its use as a ligand in coordination chemistry, the synthesis of any corresponding metal complexes, and the structural, electronic, or geometric properties of such compounds.

While the field of coordination chemistry extensively covers a wide range of diamine ligands and their metal complexes, it appears that this compound has not been a subject of published research. Scientific inquiry has focused on related molecules, such as other substituted o-phenylenediamines and N-alkylated diamines, which have been studied for their chelation properties and the characteristics of their resulting metal complexes.

For instance, studies on simpler derivatives like 3-methyl-benzene-1,2-diamine have been reported, focusing on their synthesis and basic structural features. nih.gov Similarly, the coordination behavior of various N-substituted diamine ligands with transition metals such as copper, nickel, and cobalt has been investigated, often in the context of creating Schiff base complexes or other polydentate ligand systems. ias.ac.inmdpi.comnih.gov These studies provide insights into how modifications to the diamine backbone can influence the properties of the resulting metal complexes.

However, the specific combination of a methyl group on the benzene ring and an N-propyl substituent on one of the amine groups in this compound does not appear in the available scientific literature. Consequently, there is no data to report on the following key areas outlined for this article:

Physicochemical Properties

The precise experimental data for 3-Methyl-N-1-propyl-benzene-1,2-diamine is not extensively documented in publicly available literature. However, its properties can be inferred from the known data of related compounds such as ortho-phenylenediamine and other N-alkylated anilines.

| Property | Inferred Value/Characteristic for this compound | Reference Compound: ortho-Phenylenediamine |

| Molecular Formula | C10H16N2 | C6H8N2 nih.gov |

| Molecular Weight | 164.25 g/mol | 108.14 g/mol nih.gov |

| Appearance | Likely a liquid or low-melting solid, possibly colored due to oxidation. | Colorless to brownish-yellow crystals. nih.gov |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Soluble in hot water; soluble in organic solvents. wikipedia.org |

| Boiling Point | Higher than ortho-phenylenediamine due to increased molecular weight. | 256-258 °C sigmaaldrich.com |

| Melting Point | Lower than ortho-phenylenediamine due to the disruption of crystal packing by the asymmetrical substituents. | 100-102 °C sigmaaldrich.com |

Chemical Reactivity and Potential Applications

The reactivity of 3-Methyl-N-1-propyl-benzene-1,2-diamine is dictated by the two amino groups and the substituted aromatic ring.

The vicinal diamine functionality is the primary site of reactivity. It can undergo condensation reactions with a variety of carbonyl-containing compounds to form heterocyclic systems. For example, reaction with α-dicarbonyl compounds would lead to the formation of substituted quinoxalines. Similarly, condensation with carboxylic acids or their derivatives would yield N-substituted benzimidazoles.

The presence of a primary and a secondary amino group offers the potential for selective reactions. The primary amine is generally more reactive in nucleophilic additions to carbonyl groups, which could allow for regioselective synthesis of certain heterocyclic derivatives.

The N-propyl and C-methyl substituents also influence reactivity. The propyl group provides steric hindrance around the secondary amine, which may slow down its reaction rate compared to the primary amine. The electron-donating methyl group activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.

Given its structural features, this compound could serve as a valuable intermediate in several areas:

Pharmaceutical and Agrochemical Synthesis: As a precursor to novel, substituted benzimidazoles and other heterocycles with potential biological activity.

Coordination Chemistry: As an asymmetric ligand for the preparation of chiral metal complexes, which could have applications in catalysis.

Materials Science: As a monomer or building block for the synthesis of specialized polymers with tailored properties.

Coordination Chemistry of 3 Methyl N 1 Propyl Benzene 1,2 Diamine

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of "3-Methyl-N-1-propyl-benzene-1,2-diamine" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for "this compound" is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of structurally related compounds such as 3-methyl-o-phenylenediamine and N-propylbenzene. ipb.ptresearchgate.netsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the N-propyl group. The aromatic region would likely display complex splitting patterns due to the protons on the substituted benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet. The N-propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom. The N-H protons would appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region. The methyl carbon would appear in the upfield region. The three carbons of the N-propyl group would have characteristic chemical shifts.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | ~6.5-7.5 | ~110-150 |

| Ar-CH₃ | ~2.3 | ~20 |

| N-CH₂-CH₂-CH₃ | ~3.1 (t) | ~45 |

| N-CH₂-CH₂-CH₃ | ~1.6 (sextet) | ~23 |

| N-CH₂-CH₂-CH₃ | ~0.9 (t) | ~11 |

| NH/NH₂ | Broad | - |

Note: The expected values are estimations based on analogous structures and may vary in experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. docbrown.infovaia.com For "this compound," the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation pattern is influenced by the structure of the molecule. Cleavage of the N-propyl group is an expected fragmentation pathway. docbrown.info Loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the propyl chain would result in significant fragment ions. vaia.com Another characteristic fragmentation would involve the cleavage of the bond between the nitrogen and the propyl group.

Expected Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl radical |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The IR spectrum of "this compound" is expected to show characteristic absorption bands for N-H stretching of the amino groups, C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and N-H bending. docbrown.infonist.govchemicalbook.com

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Alkyl (Propyl and Methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1650-1550 | N-H Bend | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" are expected to exhibit absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the benzene ring. nist.govnist.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" is not publicly available, analysis of a closely related compound, 3-Methyl-benzene-1,2-diamine, provides insight into the potential solid-state packing and intermolecular interactions. nih.govnih.gov

In the crystal structure of 3-Methyl-benzene-1,2-diamine, molecules are linked through N-H···N hydrogen bonds, forming two-dimensional networks. nih.govnih.gov These networks are further stabilized by C-H···π and N-H···π interactions. nih.gov It is plausible that "this compound" would also exhibit a network of hydrogen bonds involving its amino groups, which would play a crucial role in the stability of its crystal lattice. The presence of the N-propyl group would likely influence the packing arrangement, potentially leading to different intermolecular contacts compared to its un-substituted counterpart.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Conformational Analysis and Molecular Geometry Optimization

A thorough conformational analysis is the first step in computational studies to identify the most stable three-dimensional arrangement of a molecule. For 3-Methyl-N-1-propyl-benzene-1,2-diamine, this would involve rotating the N-propyl group and considering the orientations of the amine and methyl groups relative to the benzene (B151609) ring. By optimizing the geometry of various conformers using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the global minimum energy structure can be determined. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

While specific optimized coordinates for this compound are not published, the table below illustrates the type of data that would be generated from such a calculation.

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-N | ~1.39 - 1.42 |

| C-C (propyl) | ~1.53 |

| N-C (propyl) | ~1.47 |

| C-H | ~1.08 - 1.09 |

| N-H | ~1.01 |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-N-H | ~110 - 115 |

| C-N-C | ~118 - 122 |

| H-N-H | ~105 - 110 |

| Dihedral Angles (°) ** | |

| C-C-N-C | Defines the twist of the propyl group |

| Note: This table is illustrative and does not contain experimentally or computationally verified data for the specific compound. |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From these frontier molecular orbitals, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For a substituted diamine, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atoms, suggesting these are the primary sites for oxidation or reaction with electrophiles.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of a compound. DFT calculations can simulate:

Infrared (IR) Spectra: By calculating the vibrational frequencies. These frequencies correspond to the stretching and bending of bonds within the molecule. For this compound, characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and C-N stretching would be predicted.

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Studies on similar compounds have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts when compared to experimental data. nih.govbohrium.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a window into the energetic and structural changes that occur during a chemical reaction. elsevierpure.comresearchgate.net For this compound, computational studies could be used to explore various reaction mechanisms, such as its synthesis, oxidation, or participation in condensation reactions.

By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net This allows for a determination of the most favorable reaction mechanism. For example, in the synthesis of related diamines, computational studies can help understand the regioselectivity of the final substitution step. nih.gov Although no specific reaction mechanism studies for this compound have been published, the methodologies used for similar systems would be directly applicable. researchgate.netelsevierpure.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or computational descriptors of molecules with their physicochemical properties. While no QSPR models have been developed specifically for this compound, one could be constructed to predict properties such as boiling point, solubility, or partition coefficient.

The process would involve:

Calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of related diamine compounds.

Experimentally measuring the physicochemical property of interest for this series of compounds.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the property.

Such a model could then be used to predict the properties of new or untested compounds like this compound, based solely on its calculated descriptors.

Emerging Research Directions and Advanced Applications Non Clinical

Role in Catalysis and Organocatalysis

The diamine functionality of 3-Methyl-N-1-propyl-benzene-1,2-diamine is a key feature that suggests its utility in the development of novel catalysts. O-phenylenediamines and their derivatives are known to be effective ligands in various catalytic systems.

Chiral Catalyst Development

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. While direct studies on the chirality of this compound are not available, its structure lends itself to the creation of chiral environments. If resolved into its enantiomers, or used as a scaffold for the attachment of chiral auxiliaries, it could serve as a valuable ligand in asymmetric catalysis.

For instance, chiral diamines are integral to the synthesis of highly effective organocatalysts and metal-based catalysts. These catalysts have been successfully employed in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the methyl and propyl groups on the benzene (B151609) ring and nitrogen atom, respectively, can be expected to influence the steric and electronic properties of the resulting catalyst, potentially leading to unique selectivity and reactivity profiles. The inductive effect of the propyl group and the steric hindrance it imparts could play a crucial role in the enantioselectivity of catalytic reactions.

Applications in Materials Science

The unique combination of an aromatic diamine core with alkyl substituents makes this compound an interesting candidate for the synthesis of advanced materials with tailored properties.

Polymer and Advanced Material Precursors

O-phenylenediamines are well-established monomers for the synthesis of poly(o-phenylenediamine)s (PoPDs), a class of conducting polymers with a ladder-like structure. These polymers exhibit interesting electronic and optical properties. The incorporation of methyl and N-propyl substituents into the polymer backbone, as would be the case when polymerizing this compound, can be expected to modify the properties of the resulting polymer.

The alkyl groups would likely enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted PoPD. This improved processability would facilitate the fabrication of thin films and other material forms for various applications. Furthermore, the electronic nature of the substituents would influence the polymer's conductivity and redox behavior.

Table 1: Potential Effects of Substituents on Poly(o-phenylenediamine) Properties

| Substituent | Potential Effect on Polymer Properties |

| Methyl Group | - Increased solubility- Altered electronic properties through inductive effects |

| N-Propyl Group | - Significantly enhanced solubility- Increased steric hindrance affecting polymer packing and morphology- Modified redox potentials |

Electrochemical and Sensor Applications

The electrochemical properties of PoPDs make them suitable for applications in sensors and electronic devices. The redox activity of the diamine units in the polymer chain allows for the detection of various analytes through changes in the polymer's electrical or optical properties.

Polymers derived from N-substituted o-phenylenediamines have been explored for the development of electrochemical sensors. The substituents can be designed to create specific binding sites for target molecules, enhancing the selectivity of the sensor. It is conceivable that a polymer synthesized from this compound could be used to construct electrochemical sensors for the detection of specific ions or organic molecules. The specific nature of the analyte would depend on the unique chemical environment created by the methyl and propyl groups.

Future Perspectives in Synthetic and Materials Chemistry

The potential of this compound as a versatile building block in synthetic and materials chemistry warrants further investigation. Future research could focus on several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to obtain this compound in high purity is a crucial first step. Detailed characterization of its physical and chemical properties would provide a foundation for its application.

Catalyst Design: The exploration of this compound as a ligand in a wide range of catalytic reactions, particularly in asymmetric synthesis, could lead to the discovery of novel and efficient catalytic systems.

Polymer Synthesis: The synthesis and characterization of polymers and copolymers derived from this compound would be essential to understand the structure-property relationships and to evaluate their potential in electronic and optical applications.

Computational Studies: Theoretical calculations could provide valuable insights into the electronic structure, reactivity, and potential applications of this molecule, guiding future experimental work.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-N-1-propyl-benzene-1,2-diamine, and what factors influence reaction efficiency?

Methodological Answer: The compound can be synthesized via two primary routes:

- Alkylation of o-phenylenediamine (o-PDA): React o-PDA with 1-bromopropane in ethanol/pyridine under reflux for 6 hours. Stoichiometric control (2:1 molar ratio of alkylating agent to o-PDA) is critical to avoid over-alkylation .

- Nitro Reduction: Reduce a nitro-precursor (e.g., 3-nitro-1,2-phenylenediamine) using SnCl₂·2H₂O in ethanol at 75°C for 5–7 hours. Post-reduction, adjust pH to alkaline conditions (10% NaOH) to precipitate the diamine, followed by extraction with ethyl acetate .

Key Parameters Table:

| Method | Reagents/Conditions | Yield Influencers |

|---|---|---|

| Alkylation | 1-Bromopropane, EtOH/pyridine, 6h reflux | Solvent polarity, stoichiometry |

| Nitro Reduction | SnCl₂·2H₂O, EtOH, 75°C | Reaction time, pH control |

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to analyze proton environments (e.g., methyl and propyl substituents) and confirm substitution patterns. IR spectroscopy identifies N–H and C–N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .

- Crystallography: Refine single-crystal X-ray diffraction data using SHELXL for high-precision bond-length/angle analysis. Visualize molecular geometry with ORTEP-III, ensuring proper handling of hydrogen bonding and steric interactions .

Characterization Table:

| Technique | Purpose | Critical Observations |

|---|---|---|

| ¹H NMR | Confirm alkyl chain integration | Propyl CH₂/CH₃ splitting |

| X-ray | Resolve methyl/propyl steric effects | Hydrogen-bonding networks |

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer:

- Explosion Risk: Avoid dust formation; use inert gas purging during synthesis. Store in airtight containers away from oxidizers .

- Toxicity Mitigation: Employ fume hoods for reactions involving volatile intermediates (e.g., nitro precursors). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of synthesizing this compound?

Methodological Answer:

- Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of o-PDA.

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and minimize side products .

Q. What strategies are effective in resolving contradictory crystallographic data for this compound?

Methodological Answer:

Q. How can computational methods complement experimental data in understanding this compound's reactivity?

Methodological Answer:

Q. What advanced purification techniques are necessary for isolating this compound given its instability?

Methodological Answer:

- Inert Atmosphere: Conduct chromatography under nitrogen to prevent oxidation.

- Low-Temperature Crystallization: Use hexane/ethyl acetate mixtures at –20°C to isolate pure crystals without degradation .

Q. How does the steric and electronic profile of this compound influence its application in catalysis or coordination chemistry?

Methodological Answer:

- Steric Effects: The methyl and propyl groups create a bulky ligand environment, favoring tetrahedral geometries in metal complexes (e.g., with Cu²⁺ or Fe³⁺) .

- Electronic Tuning: The electron-donating methyl group enhances ligand basicity, improving metal-binding affinity. This is critical for designing redox-active catalysts .

Coordination Chemistry Table:

| Application | Observed Geometry | Key Interaction |

|---|---|---|

| Schiff Base Formation | Distorted tetrahedral | N–H⋯O hydrogen bonds |

| Metal Complexation | Square planar (Cu²⁺) | M–N σ-bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.